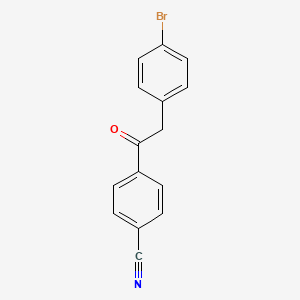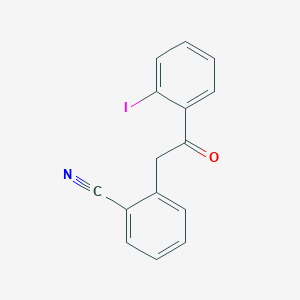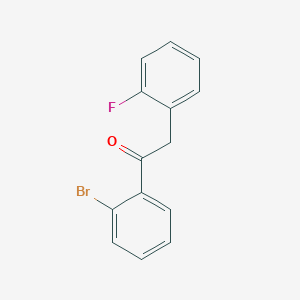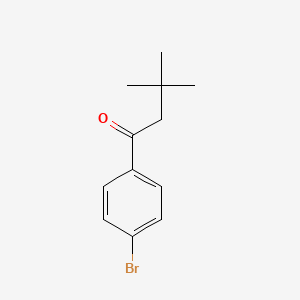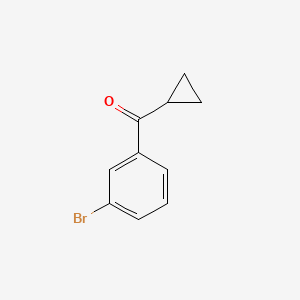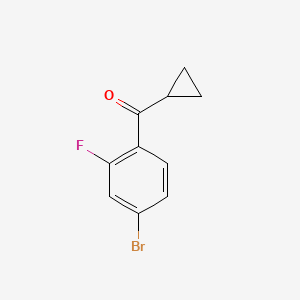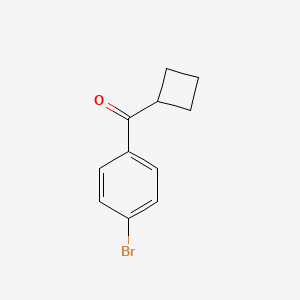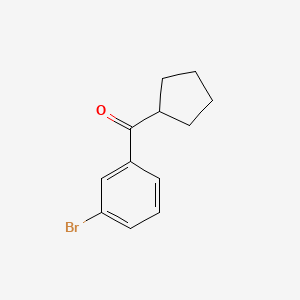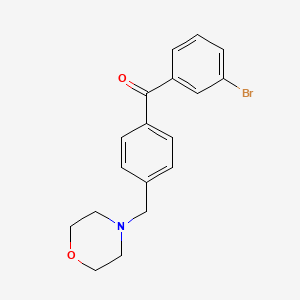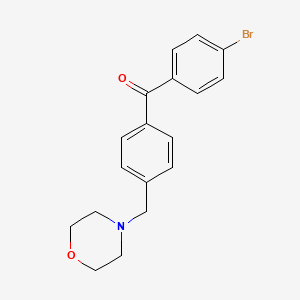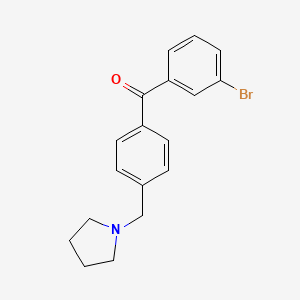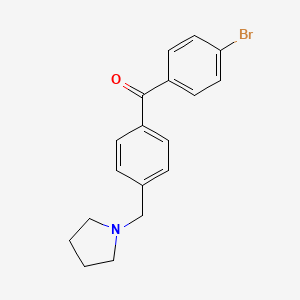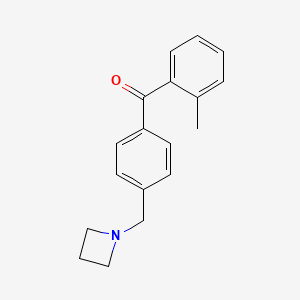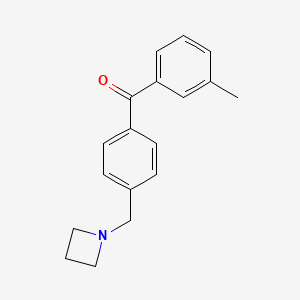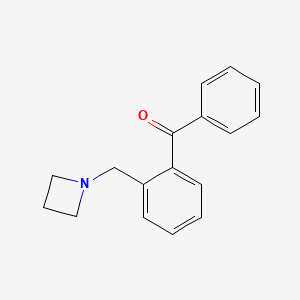
2-(Azetidinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidinomethyl) benzophenone, also known as ABP or photoinitiator 1173, is a versatile compound widely used in the field of polymer chemistry. It has the molecular formula C17H17NO .
Synthesis Analysis
The synthesis of 2-(Azetidinomethyl) benzophenone and its derivatives involves multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis
The molecular structure of 2-(Azetidinomethyl) benzophenone is well characterized . It has been studied using various spectroscopic techniques and computational methods .Wissenschaftliche Forschungsanwendungen
Synthesis of Azetidines
Scientific Field
Application Summary
The compound is used in the synthesis of azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene component .
Experimental Procedure
The exact experimental procedure for this application is not specified in the source. However, it involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Results or Outcomes
The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges associated with this approach .
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Application Summary
Benzophenone-based derivatives, such as “2-(Azetidinomethyl) benzophenone”, are used in the development of Organic Light-Emitting Diodes (OLEDs) .
Experimental Procedure
The compound is used in the molecular design of OLED materials . The exact experimental procedure is not specified in the source.
Results or Outcomes
Benzophenone-based compounds present promising opportunities in advancing OLED technology . They are used both as host materials and emitters in OLED devices .
Photopolymerization
Scientific Field
Application Summary
Benzophenone-based photoinitiators are used for photopolymerization under mild conditions upon light-emitting diodes (LEDs) irradiation .
Experimental Procedure
The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone-based photoinitiators under LED irradiation .
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Photoinitiator
Application Summary
Benzophenone, including “2-(Azetidinomethyl) benzophenone”, is commonly used as a hydrogen capturing photoinitiator . Photoinitiators are also known as light curing agents and photosensitizers .
Results or Outcomes
Benzophenone-based photoinitiators have advantages such as fast curing speed, wide matching range, good thermal stability, high quantum efficiency, good solubility, and low price . However, the residual photoinitiator in the process of use may lead to the aging and yellowing of the cured coating, and toxic odor may also appear .
UV Absorber
Application Summary
Benzophenone compounds, including “2-(Azetidinomethyl) benzophenone”, are currently the largest UV absorbers . They can absorb 290-400nm UV absorption light and some visible light .
Experimental Procedure
The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone-based compounds as UV absorbers .
Results or Outcomes
Benzophenone-based compounds are widely used in coatings, resins, cosmetics, and other industries . For example, most sunscreens on the market contain benzophenone compounds .
Pharmaceutical Intermediate
Scientific Field
Application Summary
Benzophenone, including “2-(Azetidinomethyl) benzophenone”, can be used as the basis for the synthesis of important drug frameworks .
Experimental Procedure
The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone as a pharmaceutical intermediate .
Results or Outcomes
Diphenyl carbinols can be synthesized by reduction reaction .
Zukünftige Richtungen
Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.
Eigenschaften
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARAWTANSKKZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643685 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidinomethyl) benzophenone | |
CAS RN |
898775-42-3 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

